molecular formula C6H11NO3 B11761701 (2S,5R)-5-aminooxane-2-carboxylic acid

(2S,5R)-5-aminooxane-2-carboxylic acid

Katalognummer: B11761701
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: IPZFSKQTSOMKSJ-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5R)-5-aminooxane-2-carboxylic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-aminooxane-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the catalytic resolution of racemic mixtures using lipase enzymes, which can selectively hydrolyze one enantiomer over the other . Another approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-5-aminooxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S,5R)-5-aminooxane-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .

Biology

In biological research, this compound is studied for its role in enzyme-substrate interactions and protein folding. Its chiral nature allows it to interact specifically with certain enzymes, making it a useful tool for studying enzyme mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has been investigated as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor agonists .

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Wirkmechanismus

The mechanism of action of (2S,5R)-5-aminooxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The compound’s stereochemistry allows it to fit precisely into the active sites of enzymes, modulating their activity and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2S,5R)-5-aminooxane-2-carboxylic acid apart from similar compounds is its specific amino and carboxylic acid functional groups, which confer unique reactivity and interaction profiles. Its ability to form stable complexes and participate in selective reactions makes it a versatile compound in both research and industrial applications .

Eigenschaften

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

(2S,5R)-5-aminooxane-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1

InChI-Schlüssel

IPZFSKQTSOMKSJ-UHNVWZDZSA-N

Isomerische SMILES

C1C[C@H](OC[C@@H]1N)C(=O)O

Kanonische SMILES

C1CC(OCC1N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.